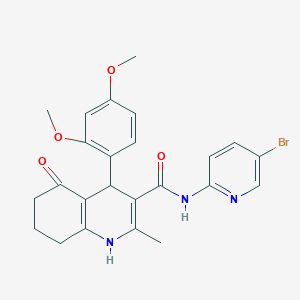
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as BRD4 inhibitor, as it is known to inhibit the activity of the BRD4 protein.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the binding of the compound to the bromodomain of the BRD4 protein. This binding prevents the protein from interacting with acetylated histones, which are important for the regulation of gene expression. As a result, the activity of the protein is inhibited, leading to changes in gene expression patterns.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-fibrotic effects. Additionally, it has been found to have neuroprotective effects in certain models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity for the BRD4 protein. This allows researchers to study the effects of inhibiting this particular protein without affecting other biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to study its effects on different types of cancer cells, as well as to investigate its potential use in combination with other cancer treatments. Another direction is to study its effects on different biological processes, such as inflammation and fibrosis, to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the potential off-target effects of the compound and to develop more specific inhibitors of the BRD4 protein.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The starting material is 2,4-dimethoxybenzaldehyde, which is reacted with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline in the presence of a reducing agent to form the corresponding amine. This amine is then reacted with 5-bromo-2-pyridinecarboxylic acid to form the final product.
科学研究应用
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have potential applications in scientific research. It is known to inhibit the activity of the BRD4 protein, which plays a role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can be studied to gain insights into various biological processes.
属性
产品名称 |
N-(5-bromo-2-pyridinyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H24BrN3O4 |
分子量 |
498.4 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H24BrN3O4/c1-13-21(24(30)28-20-10-7-14(25)12-26-20)22(23-17(27-13)5-4-6-18(23)29)16-9-8-15(31-2)11-19(16)32-3/h7-12,22,27H,4-6H2,1-3H3,(H,26,28,30) |
InChI 键 |
STUBBRIEGLKNQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)